
Sodium 3,5,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5,5-trimethylhexanoate is a sodium salt of 3,5,5-trimethylhexanoic acid. It is a chemical compound with the molecular formula C9H17NaO2 and a molecular weight of 180.22 g/mol . This compound is commonly used as an emulsifier and surfactant in personal care and cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3,5,5-trimethylhexanoate can be synthesized by neutralizing 3,5,5-trimethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and dried to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the sodium ion. It can react with various electrophiles to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents used. For example, reacting with an alkyl halide can produce an ester, while reacting with an acyl chloride can produce an amide .
Aplicaciones Científicas De Investigación
Sodium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the personal care and cosmetic industry as an emulsifier and surfactant to stabilize and blend ingredients
Mecanismo De Acción
The mechanism of action of sodium 3,5,5-trimethylhexanoate is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of ingredients. This is particularly useful in formulations where oil and water need to be combined .
Comparación Con Compuestos Similares
- Sodium 2-ethylhexanoate
- Sodium laurate
- Sodium stearate
Comparison: Sodium 3,5,5-trimethylhexanoate is unique due to its branched structure, which provides distinct surfactant properties compared to linear compounds like sodium laurate and sodium stearate. This branching allows for better stabilization of emulsions and improved performance in personal care products .
Propiedades
Número CAS |
2650-30-8 |
|---|---|
Fórmula molecular |
C9H17NaO2 |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
sodium;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C9H18O2.Na/c1-7(5-8(10)11)6-9(2,3)4;/h7H,5-6H2,1-4H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
ZHVCSGCGBCHVLW-UHFFFAOYSA-M |
SMILES canónico |
CC(CC(=O)[O-])CC(C)(C)C.[Na+] |
Descripción física |
Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



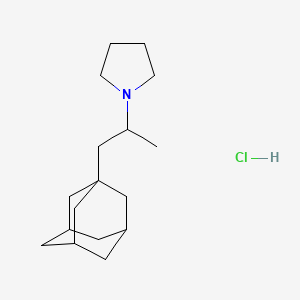

![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)
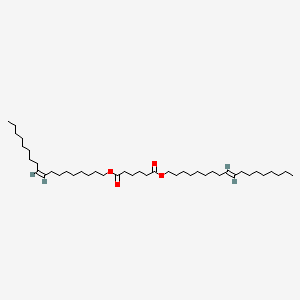
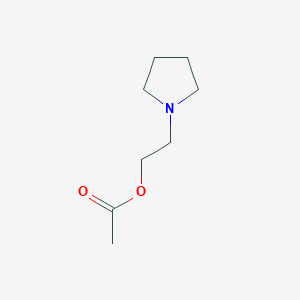
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
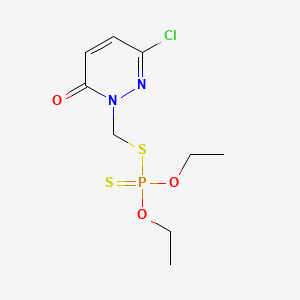
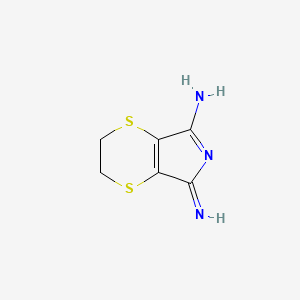




![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
